![molecular formula C14H14O2S2 B127315 Bis[4-(hydroxymethyl)phenyl] disulfide CAS No. 7748-20-1](/img/structure/B127315.png)

Bis[4-(hydroxymethyl)phenyl] disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bisphenyl disulfides and related compounds involves various strategies. For instance, a novel side-chain-sulfonated aromatic diamine was synthesized for the preparation of sulfonated copolyimides, which suggests a method for introducing sulfonic acid groups into aromatic compounds . Another approach involved the synthesis of bis(thiophene) sulfides through thiophenethiol substitution reactions or treatment with bis(phenylsulfonyl) sulfide . Additionally, a novel sulfonated diamine monomer was synthesized by direct sulfonation, which could be analogous to the synthesis of bis[4-(hydroxymethyl)phenyl] disulfide by introducing disulfide linkages into the appropriate phenolic precursors .

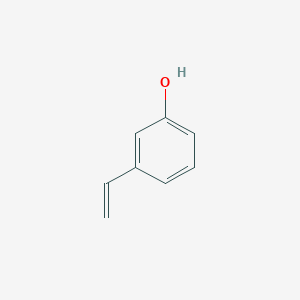

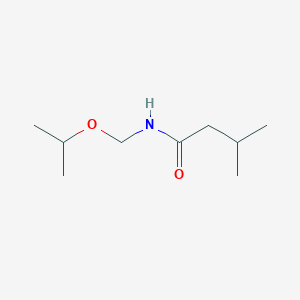

Molecular Structure Analysis

The molecular structure of bisphenyl disulfides is characterized by the presence of a disulfide bond linking two phenyl rings. The structure of one disulfide derivative, [Ph2P(S)N(Ph)CH2]2, was determined by X-ray crystallography, which provides a basis for understanding the molecular geometry and electronic structure of bisphenyl disulfides . The presence of substituents on the phenyl rings can significantly influence the properties of these compounds, as seen in the various papers discussing different bisphenyl derivatives.

Chemical Reactions Analysis

The chemical reactivity of bisphenyl disulfides includes their ability to undergo electropolymerization, as demonstrated by the generation of poly(oligothienyl sulfides) from bis(oligothienyl) sulfides . Additionally, bisphenyl disulfides can act as ligands, forming complexes with metal ions, which can be studied both in solution and as self-assembled monolayers on surfaces . The reactivity of these compounds with dihydric alcohols to form phosphorinane derivatives also highlights their versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenyl disulfides are influenced by their molecular structure and substituents. For example, cardo polysulfonates derived from bisphenyl compounds exhibit excellent solubility in common solvents and good resistance to acid and alkali . The introduction of sulfonic acid groups can lead to high thermal stability and proton conductivity, which are important for applications in fuel cells . The ability to form copolymer microspheres with pendant amine groups also demonstrates the potential of these compounds for environmental applications, such as heavy metal sorption .

Wissenschaftliche Forschungsanwendungen

Catalyst-Free Room-Temperature Self-Healing Elastomers

A study by Rekondo et al. (2014) highlights the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers show quantitative healing efficiency at room temperature without any catalyst or external intervention, indicating the potential for creating durable and repairable materials. (Rekondo et al., 2014)

Thermal Polymerization to Yield Poly(arylene sulfides)

Tsuchida et al. (1993) explored the thermal polymerization of diaryl disulfides, including compounds similar to bis[4-(hydroxymethyl)phenyl] disulfide, leading to the formation of high molecular weight poly(thio-1,4-phenyleneoxy-1,4-phenylene) (PPOS). This process results in a high crystalline polymer with significant stability after melting, showcasing the potential for developing new materials with enhanced thermal properties. (Tsuchida et al., 1993)

Odorless Disulfide Derivatives for Chemical Synthesis

Patra et al. (2005) introduced odorless equivalents of commonly used diphenyl disulfide compounds for chemical synthesis. This development is crucial for improving laboratory safety and environmental health by minimizing exposure to noxious odors in chemical processes. (Patra et al., 2005)

Sulfur Interactions and Hydrogen Bonding in Molecular Conformation

Esparza-Ruiz et al. (2007) conducted syntheses and structural studies on bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives. Their work provides insights into the role of weak sulfur interactions and hydrogen bonds in influencing the conformation of these compounds, which is essential for understanding their reactivity and potential applications in molecular design. (Esparza-Ruiz et al., 2007)

Dynamic Covalent Chemistry under High Pressure

Sobczak et al. (2018) reported the use of high-pressure conditions to facilitate disulfide metathesis reactions without the need for catalysts. This novel approach opens new pathways for chemical synthesis, especially in creating compounds with precise molecular structures under environmentally benign conditions. (Sobczak et al., 2018)

Eigenschaften

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNLQICZFPYKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524202 |

Source

|

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[4-(hydroxymethyl)phenyl] disulfide | |

CAS RN |

7748-20-1 |

Source

|

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)